molecular formula C9H12N2O B3406042 2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline CAS No. 2059178-00-4

2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline

Cat. No. B3406042
CAS RN: 2059178-00-4
M. Wt: 164.2 g/mol
InChI Key: LUVZOATVQRJLMA-JXMROGBWSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on a set of rules set out by the International Union of Pure and Applied Chemistry. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include retrosynthetic analysis, which involves “working backwards” from the target molecule to identify possible precursors .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include studying the compound’s reactivity, stability, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological targets .

Safety and Hazards

Safety and hazard information can be found in the compound’s Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and precautions for safe handling .

Future Directions

Future directions could involve potential applications of the compound, or research into improving its synthesis or understanding its properties .

properties

IUPAC Name

(NE)-N-[[2-(dimethylamino)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(2)9-6-4-3-5-8(9)7-10-12/h3-7,12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVZOATVQRJLMA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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